molecular formula C8H5Cl2F3 B1391074 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene CAS No. 1138444-99-1

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Cat. No.: B1391074
CAS No.: 1138444-99-1
M. Wt: 229.02 g/mol
InChI Key: WWTCPWNBAYCCDJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with a complex structure that includes multiple halogen substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common approach is the halogenation of a suitable benzene precursor, followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using chlorinating and fluorinating agents. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like alkyl halides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(chloromethyl)benzene
  • 1,3-Dichloro-2-(dichloromethyl)benzene
  • 1,3-Dichloro-2-(difluoromethyl)benzene

Uniqueness

1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, as well as the difluoroethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-8(12,13)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTCPWNBAYCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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